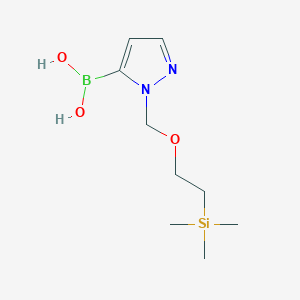

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid

Vue d'ensemble

Description

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further modified with a trimethylsilyl ethoxy methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron as the boron source.

Attachment of the Trimethylsilyl Ethoxy Methyl Group: The final step involves the protection of the hydroxyl group with a trimethylsilyl ethoxy methyl group, which can be achieved using trimethylsilyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under mild conditions.

Major Products

The major products formed from these reactions include boronic esters, borates, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Cancer Therapeutics

One of the primary applications of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid is in the development of inhibitors targeting specific kinases involved in cancer progression. For instance, it has been studied as a potential inhibitor for the c-MET kinase, which plays a critical role in tumor growth and metastasis. Research indicates that compounds with similar pyrazole structures exhibit significant inhibitory activity against c-MET, suggesting that this boronic acid derivative may also possess similar properties .

Drug Design and Development

The compound's structure allows for modifications that can enhance its pharmacological properties. Structure-based drug design techniques have identified this compound as a scaffold for developing new small-molecule inhibitors that can selectively target various enzymes and receptors involved in disease pathways .

Biological Probes

Due to its boronic acid moiety, this compound can be utilized as a biological probe to study enzyme activity and interactions within cellular environments. Boron-containing compounds are often employed to investigate glycosylation processes and other carbohydrate-related biochemical pathways .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Starting materials undergo cyclization reactions to form the pyrazole core.

- Introduction of the Boronic Acid Group : The boronic acid functionality is introduced through reactions involving boron reagents.

- Functionalization : The trimethylsilyl ether group is added to enhance solubility and stability during biological assays.

Characterization Techniques

Characterization of this compound often employs techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : For molecular weight determination.

- Infrared Spectroscopy (IR) : To identify functional groups.

Case Study 1: Inhibition of c-MET Kinase

In a study examining various inhibitors of c-MET kinase, compounds structurally related to this compound demonstrated promising results in vitro, showing effective inhibition of kinase activity and reduced cell proliferation in cancer cell lines .

Case Study 2: Development of Selective Inhibitors

Research focused on optimizing small-molecule inhibitors based on the pyrazole scaffold has highlighted the potential of this compound in creating selective inhibitors with improved pharmacokinetic profiles. This work emphasizes the importance of structural modifications to enhance efficacy while minimizing off-target effects .

Mécanisme D'action

The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in Suzuki-Miyaura coupling reactions, where the compound acts as a boron source for the formation of carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Similar in its boronic acid functionality but lacks the pyrazole ring and trimethylsilyl ethoxy methyl group.

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid: Shares the trimethylsilyl ethoxy methyl group but has a different heterocyclic ring structure.

Uniqueness

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid is unique due to its combination of a boronic acid group with a pyrazole ring and a trimethylsilyl ethoxy methyl group. This unique structure imparts specific reactivity and stability, making it a valuable compound in various synthetic and research applications.

Activité Biologique

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)boronic acid, with the CAS number 188978-71-4, is a boronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H19BN2O3Si. The compound features a pyrazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. Research indicates that certain pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways, such as those involving BRAF(V600E), EGFR, and Aurora-A kinase .

In vitro studies specifically on boronic acid derivatives have demonstrated their ability to induce apoptosis in cancer cells, suggesting a mechanism through which they may exert their antitumor effects.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have shown efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. For example, some studies report that specific pyrazole derivatives exhibit selective COX-2 inhibition with high potency compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.40 μM | 0.01 μM | 344.56 |

| Compound B | 10.00 μM | 0.05 μM | 200.00 |

Antibacterial Activity

Recent investigations into the antibacterial properties of pyrazole derivatives indicate their effectiveness against various bacterial strains. In particular, studies have highlighted the ability of certain compounds to inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | Staphylococcus aureus | 15 |

| Compound D | Pseudomonas aeruginosa | 18 |

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Antitumor Study : A study on a series of pyrazole-based compounds found that one derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells when combined with doxorubicin, enhancing the overall therapeutic effect .

- Anti-inflammatory Study : Another investigation reported that a newly synthesized pyrazole derivative displayed superior anti-inflammatory activity in a carrageenan-induced rat paw edema model, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Antibacterial Study : A study evaluated the antibacterial effects of various pyrazole derivatives against common pathogens and found that several compounds demonstrated potent activity comparable to standard antibiotics .

Propriétés

IUPAC Name |

[2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3Si/c1-16(2,3)7-6-15-8-12-9(10(13)14)4-5-11-12/h4-5,13-14H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDFWLZMMDKEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1COCC[Si](C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BN2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619230 | |

| Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188978-71-4 | |

| Record name | (1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.